molecular formula C15H11Br2NO B1350610 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole CAS No. 85446-05-5

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole

Cat. No. B1350610
CAS RN: 85446-05-5
M. Wt: 381.06 g/mol
InChI Key: DGMRGIDWASSLGY-UHFFFAOYSA-N
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Scientific Research Applications

Polymerization Applications

  • Cationic Ring-Opening Polymerization : 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is used in the cationic ring-opening polymerization. It's involved in photoinitiated polymerizations, giving rise to oligomers with a degree of polymerization ranging from 4-22. The reaction's efficiency varies depending on the anion of the photoinitiator and polymerization time (Lazauskaitė et al., 2009).

Luminescence and Photophysical Properties

  • Optically Induced Polyethers : This compound, when reacted with oxirane monomers, forms polyethers exhibiting deep blue photoluminescence. The intensity of this luminescence is dependent on the polymer concentration (Pisarski et al., 2008).

Electrochemical Applications

  • Electrochromic Polymers : The 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole-based polymers are explored for their electrochemical and spectroelectrochemical properties. These polymers have shown potential as electrochromic materials due to their high coloration efficiency and stability (Zhang et al., 2019).

Safety And Hazards

The safety and hazards associated with “3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole” are not explicitly mentioned in the available literature.


Future Directions

The future directions for the study of “3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole” could include further investigation into its neuroprotective effects, potential applications in the treatment of neurological disorders, and the development of more efficient synthesis methods1.


Please note that this analysis is based on the available literature and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

3,6-dibromo-9-(oxiran-2-ylmethyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMRGIDWASSLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85458-14-6
Record name 9H-Carbazole, 3,6-dibromo-9-(2-oxiranylmethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85458-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30379559
Record name 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole

CAS RN

85446-05-5
Record name 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Following a literature procedure (Asso, V.; Ghilardi, E.; Bertini, S.; Digiacomo, M.; Granchi, C.; Minutolo, F.; Rapposelli, S.; Bortolato, A.; Moro, S. Macchia, M. ChemMedChem, 2008, 3, 1530-1534) powdered KOH (0.103 g, 1.85 mmol) was added to a solution of 3,6-dibromocarbazole (0.500 g, 1.54 mmol) in DMF (1.5 mL) at ambient temperature and stirred for 30 min until dissolved. Epibromohydrin (0.32 mL, 3.8 mmol) was added via syringe and the reaction was stirred at room temperature overnight. Upon completion, the solution was partitioned between EtOAc and H2O. The aqueous layer was washed 3× with EtOAc, and the combined organics were washed with saturated aqueous NaCl, dried over Na2SO4, filtered, and concentrated in vacuo. The crude residue was recrystallized from EtOAc/Hexane to afford the desired product (389 mg, 66%).
Name
Quantity
0.103 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

At rt a solution of 3,6-dibromo-9H-carbazole (5.23 g, 16.10 mmol) in anhydrous THF (200 mL) is treated with NaH (0.703 g, 16.10 mmol, 55% in mineral oil) and a solution of (±)-3-nitro-benzene sulfonic acid oxiranyl methyl ester (4.17 g, 16.10 mmol) in anhydrous THF (30 mL). After 16 hours of stirring at rt the reaction mixture is quenched with a saturated aqueous solution of sodium hydrogenocarbonate (200 mL). Extraction with Et2O (500 mL+2×250 mL), drying over MgSO4 and evaporation under reduced pressure gives a yellow solid. Flash chromatography on a 7×27 cm2 column of SiO2 using DCM/Petroleum Ether (1/1) gives the title compound (3.65 g, 9.58 mmol) as a white solid in a 59% yield.
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
Quantity
0.703 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
(±)-3-nitro-benzene sulfonic acid oxiranyl methyl ester
Quantity
4.17 g
Type
reactant
Reaction Step Two
[Compound]
Name
DCM Petroleum Ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
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3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
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3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
Reactant of Route 4
3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
Reactant of Route 5
3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
Reactant of Route 6
Reactant of Route 6
3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole

Citations

For This Compound
3
Citations
R Lazauskaite, M Daskeviciene, V Getautis… - Monatshefte für Chemie …, 2009 - Springer
Photoinitiated cationic polymerizations of various epoxy monomers bearing a carbazole moiety, 9-[3-(allyloxy)-2-(oxiran-2-ylmethoxy)propyl]-9H-carbazole, 9-[3-methoxy-2-(oxiran-2-…
Number of citations: 1 link.springer.com
J Naidoo, H De Jesus-Cortes… - Journal of medicinal …, 2014 - ACS Publications
(−)-P7C3-S243 is a neuroprotective aminopropyl carbazole with improved druglike properties compared with previously reported compounds in the P7C3 class. It protects developing …
Number of citations: 73 pubs.acs.org
PJ Cossar, D Cardoso, D Mathwin, CC Russell… - European Journal of …, 2023 - Elsevier
Wiskostatin (1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol) (1) is a carbazole-based compound reported as a specific and relatively potent inhibitor of the N-WASP …
Number of citations: 4 www.sciencedirect.com

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